6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C6H3BrIN3 and its molecular weight is 323.919. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antioxidant Applications : A study by Variya et al. (2019) synthesized novel sulfonamide derivatives linked to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, which showed significant antibacterial and antioxidant activities (Variya, Panchal, & Patel, 2019).
Synthesis of Polyheterocyclic Systems : Abdel‐Latif et al. (2019) utilized 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine in constructing new polyheterocyclic ring systems, demonstrating the chemical versatility of related compounds (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Analgesic and Anti-Inflammatory Activities : Chamakuri et al. (2016) synthesized 7-azaindazole-chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, which exhibited notable analgesic and anti-inflammatory activities (Chamakuri, Murthy, & Yellu, 2016).
Hydrogen-Bonded Dimers and Molecular Aggregation : A study by Quiroga et al. (2010) focused on the hydrogen-bonded dimer formation in 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine, providing insights into the molecular aggregation of these compounds (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).
Antiproliferative Activity in Cancer Research : Razmienė et al. (2021) developed a series of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines with potential antiproliferative activity against various cancer cell lines, showing the application of these compounds in cancer research (Razmienė, Řezníčková, Dambrauskienė, Ostruszka, Kubala, Žukauskaitė, Kryštof, Šačkus, & Arbačiauskienė, 2021).
Synthesis of Heterocyclic Compounds : Mohareb and MegallyAbdo (2015) used 3-bromoacetylcoumarin for synthesizing various heterocyclic derivatives, including those involving 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, which demonstrated significant cytotoxic effects in vitro (Mohareb & MegallyAbdo, 2015).
Biomedical Applications : A review by Donaire-Arias et al. (2022) covered the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, highlighting their potential in drug discovery, especially as kinase inhibitors (Donaire-Arias, Montagut, Puig de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
Similar compounds have been shown to interact with their targets by occupying the atp pocket
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c .
Properties
IUPAC Name |
6-bromo-3-iodo-2H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXSIXKIMJVPFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=C(NN=C21)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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